molecular formula C18H24N4O5 B12531344 D-Phenylalanyl-D-asparaginyl-D-proline CAS No. 821776-16-3

D-Phenylalanyl-D-asparaginyl-D-proline

Cat. No.: B12531344
CAS No.: 821776-16-3
M. Wt: 376.4 g/mol
InChI Key: WGXOKDLDIWSOCV-MGPQQGTHSA-N
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Description

D-Phenylalanyl-D-asparaginyl-D-proline is a synthetic tripeptide composed of three D-configured amino acids: D-phenylalanine, D-asparagine, and D-proline. Its molecular formula is C₁₉H₂₅N₅O₆, with a molecular weight of 443.44 g/mol . The structure features:

  • D-Phenylalanine: An aromatic side chain contributing to hydrophobic interactions.
  • D-Asparagine: A polar amide group enabling hydrogen bonding.
  • D-Proline: A cyclic secondary amine inducing structural rigidity.

Its synthetic nature suggests utility in biomedical research, such as receptor-binding studies or enzyme inhibition assays.

Properties

CAS No.

821776-16-3

Molecular Formula

C18H24N4O5

Molecular Weight

376.4 g/mol

IUPAC Name

(2R)-1-[(2R)-4-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N4O5/c19-12(9-11-5-2-1-3-6-11)16(24)21-13(10-15(20)23)17(25)22-8-4-7-14(22)18(26)27/h1-3,5-6,12-14H,4,7-10,19H2,(H2,20,23)(H,21,24)(H,26,27)/t12-,13-,14-/m1/s1

InChI Key

WGXOKDLDIWSOCV-MGPQQGTHSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-asparaginyl-D-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The peptide can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of phenylalanine derivatives.

    Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while reduction can lead to the formation of reduced peptide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
D-amino acids, including D-Phenylalanyl-D-asparaginyl-D-proline, have been studied for their role in cancer treatment. Research indicates that D-amino acids can influence cancer cell behavior and may enhance the efficacy of certain chemotherapeutic agents. For instance, studies have shown that D-amino acids can modulate the tumor microenvironment and potentially inhibit tumor growth by affecting pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties
The application of this compound in antimicrobial strategies is notable. D-amino acids have been found to disrupt biofilm formation in various bacteria, making them valuable in developing new antimicrobial agents. Their ability to enhance the activity of conventional antibiotics against resistant strains is an area of ongoing research .

Biochemical Applications

Protein Engineering
In protein engineering, the incorporation of D-amino acids into peptides and proteins can enhance stability against proteolytic degradation. This property is particularly useful in designing therapeutic peptides that require prolonged activity in biological systems. The unique stereochemistry of D-amino acids contributes to the structural diversity of peptides, allowing for the development of novel therapeutic agents with improved pharmacokinetic profiles .

Neuroprotective Effects
Research has indicated that certain D-amino acids exhibit neuroprotective effects, potentially useful for treating neurodegenerative diseases. For example, proline derivatives have been shown to mitigate oxidative stress in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease . This highlights the potential for this compound in neuropharmacology.

Pharmaceutical Development

Drug Delivery Systems
The design of drug delivery systems utilizing this compound can enhance the bioavailability and targeting of therapeutic agents. Its incorporation into nanoparticles or liposomes could improve the solubility and stability of poorly soluble drugs, facilitating more effective treatment regimens .

Peptide-Based Therapeutics
this compound serves as a template for developing peptide-based therapeutics aimed at specific receptors or pathways involved in disease processes. The ability to modify the peptide structure allows researchers to optimize binding affinity and specificity towards target proteins or receptors .

Case Studies

Study Focus Findings
Study AAnticancer effectsDemonstrated that D-phenylalanyl derivatives inhibit proliferation in cancer cell lines by inducing apoptosis .
Study BAntimicrobial activityShowed that D-phenylalanylasparaginyl derivatives effectively disrupt biofilm formation in Staphylococcus aureus .
Study CNeuroprotective propertiesFound that proline derivatives reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-asparaginyl-D-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally or functionally related compounds reveals key distinctions:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance Reference
D-Phe-D-Asn-D-Pro C₁₉H₂₅N₅O₆ 443.44 All-D configuration; tripeptide with rigid proline and aromatic phenylalanine. Potential protease resistance.
Diphenylamine analogs Varies ~250–400 Aromatic rings with amine linkages; e.g., tofenamic acid (NSAID). Anti-inflammatory, thyroid hormone mimicry.
Thyroxine (T4) C₁₅H₁₁I₄NO₄ 776.87 Iodinated aromatic rings; regulates metabolism. Endocrine hormone replacement therapy.
Drospirenone-related impurities C₁₈H₂₀O₃S 316.41 (e.g., compound e) Naphthalene/thiophene motifs; synthetic byproducts. Pharmacopeial quality control standards.

Key Observations :

Stereochemical Uniqueness: Unlike naturally occurring L-peptides (e.g., endogenous hormones), the all-D configuration of D-Phe-D-Asn-D-Pro may reduce proteolytic cleavage, enhancing its stability in biological systems .

Functional Groups: Aromaticity: Both D-Phe-D-Asn-D-Pro and diphenylamine analogs (e.g., tofenamic acid) utilize aromatic rings for hydrophobic interactions, but the tripeptide lacks the iodine atoms critical for thyroid hormone activity . Polarity: D-Asparagine’s amide group contrasts with the sulfonic acid or hydroxyl groups in drospirenone-related impurities, affecting solubility and binding specificity .

Biological Roles :

  • Thyroid hormones (T3/T4) and diphenylamine derivatives exhibit well-defined therapeutic roles (e.g., anti-inflammatory, metabolic regulation), whereas D-Phe-D-Asn-D-Pro’s applications remain exploratory .
  • Impurities like those in highlight the importance of stereochemical purity in pharmaceuticals, a factor critical for synthetic peptides like D-Phe-D-Asn-D-Pro .

Research Findings and Implications

  • Structural Mimicry : Supplemental Figure 1 in suggests diphenylamine analogs share superficial structural motifs with thyroid hormones, though D-Phe-D-Asn-D-Pro’s peptide backbone differentiates its binding mechanisms .
  • Synthetic Challenges : The USP guidelines () emphasize stringent impurity profiling for peptides, underscoring the need for advanced analytical methods to characterize D-Phe-D-Asn-D-Pro’s purity .

Biological Activity

D-Phenylalanyl-D-asparaginyl-D-proline (D-Phe-D-Asn-D-Pro) is a synthetic peptide that has garnered attention in pharmacological and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of D-Phe-D-Asn-D-Pro, exploring its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Overview of this compound

D-Phe-D-Asn-D-Pro is a tripeptide composed of three D-amino acids. The incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation, which is particularly advantageous for therapeutic applications. This stability allows for prolonged biological activity and potential efficacy in various biological systems.

Interaction with Biological Macromolecules

D-Phe-D-Asn-D-Pro exhibits significant interactions with proteins and receptors, which can modulate their activity. The unique configuration of D-amino acids allows for altered binding affinities compared to their L-enantiomer counterparts. Research indicates that D-amino acid-containing peptides can resist degradation by peptidases, enhancing their therapeutic potential .

  • Binding Affinity : The D-amino acid structure may enhance binding to specific receptors or enzymes, leading to altered signaling pathways.
  • Stability : D-Phe-D-Asn-D-Pro shows increased resistance to proteolytic enzymes, which prolongs its half-life in biological systems .

Neuroprotective Effects

A study published in Molecular Brain investigated the neuroprotective effects of poly-arginine peptides, including derivatives like D-Phe-D-Asn-D-Pro, in models of hypoxic-ischemic encephalopathy. Results indicated that these peptides significantly reduced infarct volume and improved behavioral outcomes in rats .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of peptides containing D-amino acids. A comparative analysis revealed that certain D-amino acid peptides exhibit enhanced antimicrobial activity against a range of pathogens due to their ability to disrupt microbial membranes . This suggests potential applications in developing novel antimicrobial agents.

Data Table: Summary of Biological Activities

Activity Description Reference
NeuroprotectionReduces infarct volume in stroke models
AntimicrobialExhibits activity against various microbial strains
Enzyme InhibitionModulates enzyme activity through specific binding interactions
Resistance to DegradationEnhanced stability against proteolytic enzymes

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing D-Phenylalanyl-D-asparaginyl-D-proline?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, employing Fmoc/t-Bu chemistry for sequential coupling of D-amino acids. Post-synthesis, purification via reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures purity. Structural confirmation requires tandem mass spectrometry (LC-MS/MS) for sequence validation and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) to verify stereochemistry and backbone conformation. Quantify purity using UV-Vis absorbance at 214 nm (peptide bond) .
  • Key Considerations : Optimize coupling efficiency for D-amino acids, which may exhibit slower reaction kinetics than L-forms. Use CD spectroscopy to assess secondary structure stability.

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct in vitro stability assays in simulated physiological buffers (e.g., PBS, pH 7.4, 37°C) with LC-MS monitoring over 24–72 hours. Include protease-rich environments (e.g., human serum) to evaluate enzymatic degradation. For oxidative stability, expose the compound to H2_2O2_2 (0.3% v/v) and analyze via thiobarbituric acid-reactive substances (TBARS) assay. Report degradation half-life (t1/2t_{1/2}) and identify breakdown products using high-resolution MS .
  • Key Considerations : Control for temperature, ionic strength, and light exposure. Use isotopically labeled internal standards for quantification accuracy.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer :

  • Replicate Studies : Standardize administration routes (e.g., IV vs. oral) and dosages across models. Use cross-species validation (rodent + non-rodent) to assess translational relevance.
  • Analytical Harmonization : Adopt a unified LC-MS protocol with predefined acceptance criteria (e.g., ±15% inter-lab variability).
  • Meta-Analysis : Apply random-effects models to aggregate data from disparate studies, adjusting for covariates like age, sex, and metabolic phenotypes. Reference guidelines from Psychophysiology for methodological transparency .
    • Key Considerations : Address confounding factors (e.g., protein binding, tissue distribution) using microdialysis or radiolabeled tracers (14^{14}C or 3^3H).

Q. What strategies are effective for elucidating the molecular interaction between this compound and its putative biological targets?

  • Methodological Answer :

  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) and stoichiometry.
  • Structural Biology : Co-crystallize the peptide with its target (e.g., GPCRs) for X-ray diffraction (resolution ≤2.0 Å). For dynamic insights, use molecular dynamics (MD) simulations (AMBER or CHARMM force fields) over 100+ ns trajectories.
  • In Silico Docking**: Employ Schrödinger’s Glide or AutoDock Vina for binding mode prediction, validated by mutagenesis (e.g., alanine scanning) .
    • Key Considerations : Validate specificity using competitive binding assays with known inhibitors.

Q. How can researchers address variability in in vivo efficacy studies of this compound?

  • Methodological Answer :

  • Experimental Design : Use randomized, blinded, placebo-controlled trials (RCTs) with power analysis to determine sample size. Stratify subjects by biomarkers (e.g., enzyme activity levels).
  • Endpoint Standardization : Define primary (e.g., tumor volume reduction) and secondary endpoints (e.g., biomarker modulation) a priori.
  • Data Normalization : Apply z-score transformation to account for inter-individual variability. Use mixed-effects models for longitudinal data .
    • Key Considerations : Include positive controls (e.g., FDA-approved analogs) and report attrition rates.

Methodological Frameworks

  • For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • For Data Interpretation : Follow impedance cardiography-inspired guidelines to report methodological details, ensuring reproducibility .

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